molecular formula C15H11F3N4O2S B2601002 2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol CAS No. 74527-29-0

2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol

Cat. No.: B2601002
CAS No.: 74527-29-0
M. Wt: 368.33
InChI Key: BCLJOPYNBZVOBX-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol is a pyrimidine derivative featuring a thiazole ring, trifluoromethyl group, and a methoxyphenol moiety. Its molecular formula is C₁₆H₁₂F₃N₅O₂S, with the pyrimidine core serving as a central scaffold. The 5-methoxyphenol group may influence solubility and redox behavior. While direct crystallographic data for this compound are absent in the provided evidence, analogous structures (e.g., ) suggest planar conformations with substituent-dependent deviations .

Properties

IUPAC Name

2-[2-amino-5-(1,3-thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c1-24-7-2-3-8(10(23)4-7)12-11(9-5-25-6-20-9)13(15(16,17)18)22-14(19)21-12/h2-6,23H,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLJOPYNBZVOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CSC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be formed by the cyclization of β-dicarbonyl compounds with guanidine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole and pyrimidine rings with the methoxyphenol moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 of the pyrimidine ring and the thiazole’s nitrogen atoms participate in nucleophilic substitutions.

Reaction Type Conditions Outcome Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CFormation of N-alkylated derivatives at the pyrimidine amino group
AcylationAcetyl chloride, pyridine, RTAcetylation of the primary amine, yielding acetyl-protected intermediates
  • The trifluoromethyl group at position 6 enhances the electrophilicity of adjacent pyrimidine carbons, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols.

Electrophilic Aromatic Substitution

The methoxyphenol moiety undergoes electrophilic substitution, primarily at the ortho and para positions relative to the hydroxyl group.

Reaction Reagents Position Modified Product
NitrationHNO₃, H₂SO₄, 0°CC3 and C5 of phenol ringNitro-substituted derivatives
SulfonationH₂SO₄, SO₃, 50°CC4 of phenol ringSulfonic acid derivatives
  • Steric hindrance from the pyrimidine-thiazole system limits reactivity at the fused rings .

Oxidation :

  • The phenolic –OH group is oxidized to a quinone under alkaline conditions with KMnO₄ or Ag₂O .

  • Thiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs .

Cross-Coupling Reactions

The compound’s halogenated analogs (e.g., bromo-substituted pyrimidines) participate in:

Coupling Type Catalyst Application
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEArylation at pyrimidine C4 or thiazole C5
Buchwald-HartwigPd₂(dba)₃, XantphosC–N bond formation with aryl amines
  • Direct coupling requires synthetic modification to introduce halides .

Acid/Base-Mediated Transformations

  • Acidic Conditions : Protonation of the pyrimidine N1 enhances solubility but may degrade the thiazole ring at elevated temperatures.

  • Basic Conditions : Deprotonation of the phenolic –OH (pKa ≈ 10) facilitates O-alkylation or sulfonation .

Coordination Chemistry

The compound acts as a polydentate ligand via:

  • Pyrimidine N3 and thiazole N atoms for metal binding.

  • Phenolic –OH for chelation with transition metals (e.g., Cu²⁺, Fe³⁺).

Metal Ion Complex Type Application
Cu(II)Square planarCatalytic oxidation studies
Fe(III)OctahedralMagnetic resonance imaging probes

Biological Activity-Linked Reactivity

  • Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

  • Metabolic Stability : Resistance to CYP450-mediated oxidation due to electron-withdrawing CF₃ and methoxy groups .

Key Challenges in Reactivity Studies

  • Steric Hindrance : Bulkiness of the trifluoromethyl and thiazole groups limits access to reactive sites.

  • Solubility : Low aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions .

Scientific Research Applications

The compound 2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol is a complex organic molecule that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its potential applications, supported by relevant data and insights from diverse sources.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazole DerivativeS. aureus8 µg/mL
Pyrimidine DerivativeE. coli16 µg/mL

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has highlighted that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell signaling pathways .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of similar thiazole-pyrimidine derivatives on human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM, suggesting that modifications to the thiazole or pyrimidine moieties can enhance efficacy.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. For example, specific thiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
Compound A0.1664 nM0.0370 nM
Compound B0.2272 nM0.0469 nM

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Techniques such as Knoevenagel condensation and nucleophilic substitutions are commonly employed to construct the thiazole and pyrimidine rings .

Synthesis Pathway Example:

  • Formation of thiazole ring via condensation reactions.
  • Introduction of trifluoromethyl group through electrophilic fluorination.
  • Coupling with methoxyphenol under basic conditions.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogen/Substituent Variations
Compound Name Key Substituents Molecular Formula Key Differences vs. Target Compound Inferred Properties
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol Bromophenyl (C₆H₄Br) at pyrimidine C5 C₁₇H₁₄BrN₃O₂ Replaces thiazole/CF₃ with bromophenyl Increased molecular weight (Br), higher lipophilicity
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol Methoxyphenyl (C₆H₄OMe), fluorobenzyloxy (OCH₂C₆H₄F) C₂₆H₂₃FN₄O₃ Methoxyphenyl at C5; fluorobenzyloxy vs. phenol Enhanced solubility (fluorine), altered steric bulk

Analysis :

  • Bromophenyl substitution () removes the thiazole and trifluoromethyl groups, likely reducing electronic effects critical for target binding. Bromine’s bulk may hinder membrane permeability compared to the compact CF₃ group .
  • Methoxyphenyl/fluorobenzyloxy analogs () retain the pyrimidine-phenol scaffold but introduce a methoxy group and fluorinated benzyl ether. The fluorobenzyloxy group could improve metabolic stability via fluorine’s inductive effects, while the methoxy group may reduce solubility compared to the hydroxyl group in the target compound .
Thiazole- and Triazole-Containing Derivatives
Compound Name Key Substituents Molecular Features Functional Comparison
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Triazolyl, fluorophenyl groups Triclinic P̄1 symmetry, planar conformation Triazole’s nitrogen-rich structure vs. thiazole’s sulfur
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methylpyrimidin-4-yl)amino)-5-thiazolecarboxamide Piperazinyl, carboxamide Thiazole-pyrimidine-carboxamide hybrid Carboxamide vs. amino group; piperazinyl for solubility

Analysis :

  • Triazole-containing derivatives () exhibit nitrogen-rich heterocycles, enabling stronger hydrogen-bonding interactions compared to the sulfur-containing thiazole in the target compound. However, triazoles may introduce synthetic complexity .
Trifluoromethyl Pyrimidine Derivatives in Patents
Compound Name/Feature Key Substituents Functional Role
2-(6-(Trifluoromethyl)pyrimidin-4-yl)aniline derivatives Trifluoromethyl pyrimidine, aniline Intermediate for drug candidates
7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Dual trifluoromethyl groups, spirocyclic core Enhanced metabolic stability and target affinity

Analysis :

  • Dual trifluoromethyl groups () are common in patent applications, underscoring CF₃’s role in improving binding kinetics and resistance to oxidative metabolism. The target compound’s single CF₃ group balances lipophilicity and synthetic feasibility .

Biological Activity

The compound 2-(2-Amino-5-(thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S
  • Molecular Weight : 405.37 g/mol

The compound features a thiazole ring, a trifluoromethyl group, and a methoxyphenol moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the formation of the thiazole and pyrimidine rings followed by functionalization to introduce the methoxy and amino groups. The detailed synthetic route can be summarized as follows:

  • Formation of Thiazole Ring : Reacting appropriate thioketones with amines.
  • Pyrimidine Synthesis : Utilizing condensation reactions involving urea derivatives.
  • Final Coupling : Introducing the methoxy group through methylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives, including our compound of interest. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
A375 (melanoma)3.5High sensitivity
MCF-7 (breast)4.2Moderate sensitivity
DU145 (prostate)5.0Moderate sensitivity
CHO-K1 (normal)>50Low sensitivity

The National Cancer Institute's NCI-60 screening program has identified several derivatives with promising activity profiles, emphasizing that modifications at specific positions on the pyrimidine ring can enhance efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have shown anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

A study demonstrated that this class of compounds significantly reduced COX-2 mRNA expression in LPS-stimulated macrophages, indicating their potential role in modulating inflammatory responses .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A series of experiments conducted on various cancer cell lines indicated that compounds with similar structures exhibited IC50 values ranging from 3 to 10 µM, suggesting robust anticancer activity. The mechanism was primarily linked to apoptosis induction and cell cycle arrest.
  • Case Study on Anti-inflammatory Properties :
    • In vivo studies using animal models showed that administration of related compounds led to a decrease in paw edema in rats, demonstrating their effectiveness in reducing inflammation.

Q & A

Q. What synthetic strategies are employed to construct the pyrimidine-thiazole core of this compound?

The pyrimidine-thiazole scaffold is typically synthesized via cyclocondensation reactions. For example, a thiazole ring can be introduced through Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. The trifluoromethyl group is often incorporated via nucleophilic substitution with CF₃-containing reagents under anhydrous conditions. Protecting groups, such as tert-butyldimethylsilyl (TBDMS), may stabilize reactive hydroxyl groups during intermediate steps .

Q. Which spectroscopic methods are critical for verifying the compound’s structural integrity?

A combination of 1H/13C NMR (to confirm proton/carbon environments), FT-IR (to identify functional groups like -NH₂ and -OH), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography (as demonstrated for related pyridine derivatives) provides definitive proof of molecular geometry and substituent positioning .

Q. How can researchers assess the compound’s preliminary biological activity?

Standardized assays include:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based kinetic studies targeting kinases or proteases .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved methodologically?

Systematically evaluate solubility in buffered solutions (pH 1.2–7.4) using HPLC-UV quantification . Control for polymorphic forms (via PXRD) and quantify amorphous content using DSC. Compare results with computational predictions (e.g., COSMO-RS solvation models) to identify outliers .

Q. What experimental design principles apply to optimizing the compound’s synthetic yield?

Use response surface methodology (RSM) to model factors like catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps), solvent polarity (DMF vs. THF), and reaction time. Split-plot designs (as applied in agricultural chemistry) can efficiently manage variables with high interaction effects .

Q. How should researchers investigate metabolic stability discrepancies in preclinical models?

Conduct interspecies comparative metabolism studies using liver microsomes (human vs. rodent). Identify phase I/II metabolites via LC-QTOF-MS and correlate findings with cytochrome P450 inhibition assays. Adjust experimental conditions (e.g., oxygen tension) to mimic in vivo environments .

Q. What advanced techniques elucidate the environmental fate of this compound?

  • Biodegradation : Modified OECD 301F respirometry to measure mineralization rates.
  • Aquatic toxicity : Acute/chronic assays with Daphnia magna (OECD 202/211 guidelines).
  • Computational modeling : Use EPI Suite to predict bioaccumulation (BCF) and persistence (DT₅₀) .

Data Analysis & Interpretation

Q. How can conflicting IC₅₀ values in kinase inhibition assays be reconciled?

Validate assay conditions by:

  • Standardizing ATP concentrations (e.g., 10–100 μM).
  • Including control inhibitors (e.g., staurosporine for broad-spectrum kinase activity).
  • Performing dose-response curves in triplicate with orthogonal detection methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What statistical approaches are suitable for analyzing heterogeneous biological activity data?

Apply mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to cluster activity profiles across cell lines. Meta-regression can identify confounding variables (e.g., serum concentration in cell culture media) .

Methodological Best Practices

Q. What protocols ensure reproducible crystallization of this compound for X-ray studies?

  • Screen solvents (e.g., DMSO/water mixtures) using vapor diffusion methods.
  • Anneal crystals at 4°C for 24–48 hours to improve diffraction quality.
  • Validate unit cell parameters against Cambridge Structural Database entries for related pyrimidines .

Q. How should researchers design stability-indicating assays for long-term storage?

  • Use ICH Q1A(R2)-compliant forced degradation studies (acid/base hydrolysis, oxidation, photolysis).
  • Monitor degradation products via UPLC-PDA-MS with charged aerosol detection (CAD) for non-UV-active impurities .

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